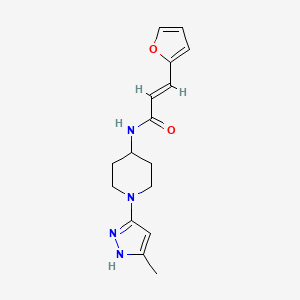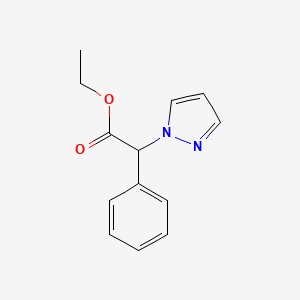
ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C8H10N2O2 . It is a colorless liquid with a faint odor . This compound is commonly used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Synthesis Analysis
The synthesis of compounds similar to “ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate” has been reported in the literature. For instance, N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide ligands have been prepared from commercially available 2-pyridinecarboxylic acid . The reaction of these ligands with PdCl2 in toluene in the presence of triethylamine gave several NNN pincer Pd(II) complexes .Physical And Chemical Properties Analysis
“Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate” is a colorless liquid with a faint odor . More specific physical and chemical properties such as melting point, boiling point, density, etc., are not available in the search results.Wissenschaftliche Forschungsanwendungen
Antileishmanial Activity
Leishmaniasis, a neglected tropical disease, affects millions of people globally. Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate has demonstrated potent antileishmanial activity. Specifically, compound 13 from this class exhibited superior antipromastigote activity, surpassing standard drugs like miltefosine and amphotericin B deoxycholate . Researchers have attributed this efficacy to its molecular interactions with Lm-PTR1, a key enzyme in Leishmania parasites.
Antimalarial Potential
Malaria remains a significant global health concern. Ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate derivatives, particularly compounds 14 and 15, showed promising inhibition effects against Plasmodium berghei, the causative agent of malaria. These compounds could serve as potential candidates for developing safe and effective antimalarial agents .
Antibacterial Properties
In addition to antiprotozoal activities, this compound class has antibacterial potential. Researchers evaluated its in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates. Further investigations could explore its role in combating bacterial infections .
Antioxidant Capacity
Certain derivatives of ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate have demonstrated antioxidant properties. For instance, (Z)-3-(2-(5-(3-methyl benzylidene)-4-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)-2-phenyl quinazolin-4(3H)-one derivatives exhibited good scavenging potential, comparable to ascorbic acid . Antioxidants play a crucial role in protecting cells from oxidative stress.
Mechanistic Studies
Understanding the molecular interactions and pathways involved in the compound’s activities is essential. Researchers can investigate its binding sites, metabolic pathways, and potential targets to unravel its mode of action.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of targets . These targets include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Based on the properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects.
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in inflammation, oxidative stress, and cellular signaling .
Pharmacokinetics
Its metabolism might involve hydroxylation and hydrolysis , and it is likely to be excreted via the renal route.
Result of Action
Based on the activities of similar compounds, it might exert antioxidant, anti-inflammatory, and antitumor effects .
Eigenschaften
IUPAC Name |
ethyl 2-phenyl-2-pyrazol-1-ylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12(15-10-6-9-14-15)11-7-4-3-5-8-11/h3-10,12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCASTZGICBYQGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-phenyl-2-(1H-pyrazol-1-yl)acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

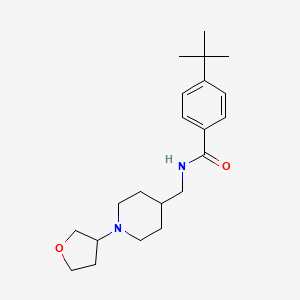

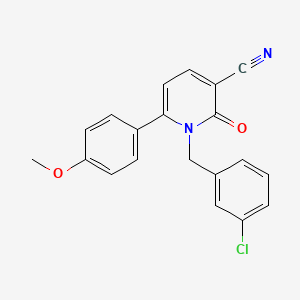
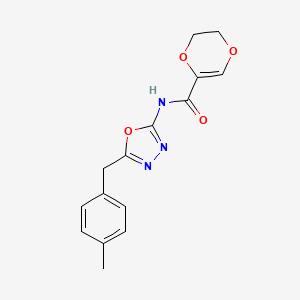
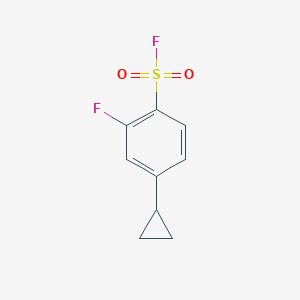
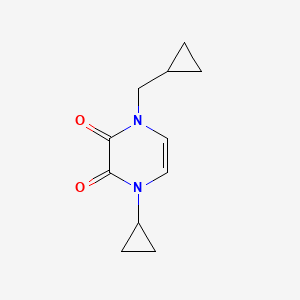
![Tert-butyl 6,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B2475628.png)
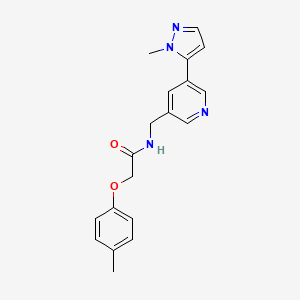
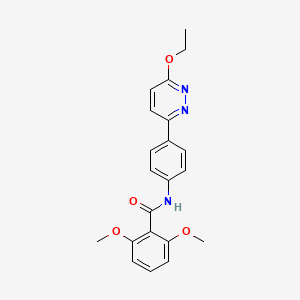
![2-(dimethylamino)benzo[d]thiazol-6-yl 4-(N-benzyl-N-ethylsulfamoyl)benzoate](/img/structure/B2475635.png)
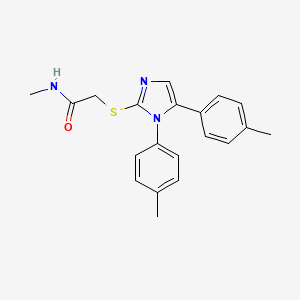
![2-{[(Cyclooctylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2475637.png)

